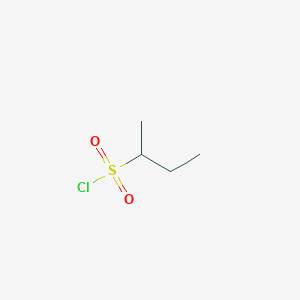
7-amino-2H-1,4-benzoxazin-3(4H)-one
概要
説明
7-Amino-2H-1,4-benzoxazin-3(4H)-one is a heterocyclic compound . It is commonly found in plants like corn, wheat, and numerous other species. The molecular formula of this compound is C8H8N2O2 .
Molecular Structure Analysis
The molecular structure of 7-amino-2H-1,4-benzoxazin-3(4H)-one consists of a benzoxazine ring with an amino group at the 7th position . The InChI code for this compound is 1S/C8H8N2O2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11) .Physical And Chemical Properties Analysis
7-Amino-2H-1,4-benzoxazin-3(4H)-one has a molecular weight of 164.16 g/mol . The compound has two hydrogen bond donors and three hydrogen bond acceptors . The exact mass and monoisotopic mass of the compound are 164.058577502 g/mol . The topological polar surface area of the compound is 64.4 Ų . The compound has a boiling point of 434.8°C at 760mmHg .科学的研究の応用
Pharmaceuticals: Histone Deacetylase Inhibitors
This compound has been explored for its potential as a histone deacetylase inhibitor, which is significant in cancer treatment. Histone deacetylases (HDACs) are enzymes that modify chromatin structure and regulate gene expression. Inhibitors of HDACs can induce apoptosis and cell cycle arrest in cancer cells, making them promising therapeutic agents .
Material Science: Bio-Based Benzoxazine Resins
In material science, benzoxazines such as 7-amino-2H-1,4-benzoxazin-3(4H)-one are used to create bio-based resins. These resins are known for their self-curing properties, high glass transition temperature, and exceptional thermal stability. They are synthesized from natural raw materials and have applications in creating eco-friendly and degradable materials .
Organic Synthesis: Chiral Catalysts
The compound is utilized in the synthesis of chiral dihydrobenzoxazinones via Rh-catalyzed asymmetric hydrogenation. This process is crucial for producing enantiomerically pure substances, which are important in the development of pharmaceuticals and agrochemicals .
Safety And Hazards
The safety data sheet for 7-Amino-2H-1,4-benzoxazin-3(4H)-one indicates that it is an irritant . The compound has hazard statements H315, H319, and H335, which indicate that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305+P351+P338, which advise avoiding breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .
特性
IUPAC Name |
7-amino-4H-1,4-benzoxazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2/c9-5-1-2-6-7(3-5)12-4-8(11)10-6/h1-3H,4,9H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZXDTHZHJTTRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(O1)C=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20949088 | |
| Record name | 7-Amino-2H-1,4-benzoxazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-amino-2H-1,4-benzoxazin-3(4H)-one | |
CAS RN |
26215-14-5 | |
| Record name | 7-Amino-2H-1,4-benzoxazin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20949088 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[2-chloro-3-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic Acid](/img/structure/B1271401.png)




![6-tert-Butyl-4-chlorothieno[3,2-d]pyrimidine](/img/structure/B1271407.png)


![2-[3-(3-chlorophenyl)phenyl]acetic Acid](/img/structure/B1271414.png)

